molecular formula C14H14 B12533715 2-(Cyclopent-1-en-1-yl)-1H-indene CAS No. 819871-47-1

2-(Cyclopent-1-en-1-yl)-1H-indene

Cat. No.: B12533715
CAS No.: 819871-47-1
M. Wt: 182.26 g/mol
InChI Key: SRGFKFFDMPUHDG-UHFFFAOYSA-N
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Description

2-(Cyclopent-1-en-1-yl)-1H-indene is an organic compound that features a cyclopentene ring fused to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopent-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the intramolecular cyclization of N-[2-(cyclopent-1-en-1-yl)phenyl]benzamide using deuterium chloride . This reaction typically requires specific conditions such as the presence of DCl and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopent-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentane derivatives.

Scientific Research Applications

2-(Cyclopent-1-en-1-yl)-1H-indene has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a model compound for studying the behavior of fused ring systems in biological environments.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1H-indene involves its interaction with various molecular targets. The compound’s structure allows it to participate in cyclization reactions, forming stable intermediates that can further react to produce desired products. The pathways involved in these reactions often include the formation of carbenium ions and subsequent nucleophilic attacks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopent-1-en-1-yl)-1H-indene is unique due to its specific ring fusion, which imparts distinct chemical and physical properties

Properties

CAS No.

819871-47-1

Molecular Formula

C14H14

Molecular Weight

182.26 g/mol

IUPAC Name

2-(cyclopenten-1-yl)-1H-indene

InChI

InChI=1S/C14H14/c1-2-6-11(5-1)14-9-12-7-3-4-8-13(12)10-14/h3-5,7-9H,1-2,6,10H2

InChI Key

SRGFKFFDMPUHDG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2=CC3=CC=CC=C3C2

Origin of Product

United States

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